NADA-green

Beschreibung

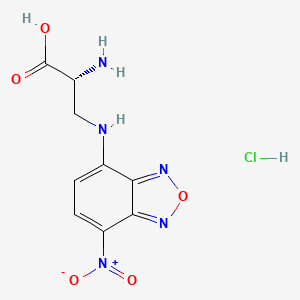

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVSANWNYYLLB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NADA-green: An In-Depth Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NADA-green (NBD-amino-D-alanine) is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for the real-time investigation of bacterial peptidoglycan (PG) synthesis. By mimicking D-alanine, a key component of the PG structure, this compound is incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) and L,D-transpeptidases during the cross-linking stage of PG biosynthesis. This covalent labeling allows for the dynamic visualization of bacterial growth, cell division, and the antimicrobial effects of cell wall-targeting antibiotics. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, photophysical properties, detailed experimental protocols, and data analysis workflows.

Introduction to this compound

This compound is a synthetic molecule composed of a nitrobenzofurazan (NBD) fluorophore attached to a D-alanine amino acid. This design leverages the promiscuity of bacterial transpeptidases, which recognize and incorporate this fluorescent analog into the peptidoglycan matrix. This process enables researchers to specifically label sites of active cell wall synthesis in a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria, with minimal impact on bacterial growth.[1][2]

Mechanism of Action and Signaling Pathway

The incorporation of this compound into the bacterial cell wall is intrinsically linked to the peptidoglycan biosynthesis pathway. This process can be broadly divided into three stages: cytoplasmic synthesis of PG precursors, their transport across the cytoplasmic membrane, and the final assembly and cross-linking in the periplasm (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).

This compound is incorporated during the final transpeptidation step. The terminal D-alanine of a pentapeptide stem of a newly synthesized PG strand is cleaved by a transpeptidase (either a D,D-transpeptidase or an L,D-transpeptidase), forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a diaminopimelic acid (DAP) or lysine (B10760008) residue from an adjacent peptide stem, forming a cross-link. This compound, mimicking D-alanine, can act as an alternative nucleophile, leading to its covalent attachment to the peptidoglycan structure.[3][4][5]

Below is a diagram illustrating the final steps of peptidoglycan biosynthesis and the incorporation of this compound.

Caption: Peptidoglycan biosynthesis and this compound incorporation.

Quantitative Data and Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~450 nm | [6][7] |

| Emission Maximum (λem) | ~555 nm | [6][7] |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | [6] |

| Quantum Yield (Φ) | Varies with environment; generally low in aqueous solutions, increasing in nonpolar environments. For NBD-NHMe in water, Φ = 0.04. | [8] |

| Photostability | Moderate; sufficient for standard fluorescence microscopy, but may require optimization for super-resolution techniques. | [2] |

| Solubility | Soluble in DMSO. | [6] |

| Storage | Store at -20°C, protected from light. | [6] |

Comparison with Other Common Fluorescent D-Amino Acids:

| Probe | Excitation (nm) | Emission (nm) | Color | Key Advantages | Key Limitations |

| HADA | ~405 | ~450 | Blue | High signal-to-noise ratio, good photostability.[2] | |

| This compound | ~450 | ~555 | Green | Good balance of brightness and photostability.[2][6] | Moderate signal-to-noise ratio.[2] |

| RADA | ~558 | ~583 | Red | Red-shifted emission for multicolor imaging. | Lower signal-to-noise ratio in some species. |

Experimental Protocols

General Bacterial Labeling Protocol

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria with this compound. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (1-10 mM in DMSO)

-

Appropriate growth medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

-

Microscope slides and coverslips

Procedure:

-

Grow bacteria to the mid-logarithmic phase in their standard growth medium.

-

Dilute the this compound stock solution into fresh, pre-warmed growth medium to a final concentration of 0.1-10 µM.[9] A typical starting concentration is 1 µM.

-

Add the this compound-containing medium to the bacterial culture.

-

Incubate the culture under standard growth conditions for a period ranging from a few minutes to one generation time. Shorter incubation times will label the most active sites of PG synthesis, while longer incubations will result in more uniform labeling of the cell wall.

-

To stop the labeling, either wash the cells with fresh, pre-warmed medium or PBS, or fix the cells. For fixation, pellet the cells by centrifugation and resuspend in the desired fixative.

-

Wash the cells 2-3 times with PBS to remove unincorporated probe.

-

Resuspend the cells in PBS or an appropriate mounting medium for microscopy.

Caption: General workflow for bacterial labeling with this compound.

Protocol for Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) requires specific sample preparation and imaging conditions to achieve sub-diffraction-limit resolution. This protocol is a starting point and should be optimized for the specific microscope setup and bacterial species.

Materials:

-

This compound labeled and fixed bacterial cells

-

STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system)

-

High-power lasers for excitation and activation (e.g., 488 nm for excitation and 405 nm for activation)

-

Sensitive camera (e.g., EMCCD or sCMOS)

Procedure:

-

Prepare this compound labeled cells as described in the general protocol, ensuring thorough washing to minimize background fluorescence. Adhere cells to a coverslip suitable for high-resolution imaging.

-

Prepare the STORM imaging buffer immediately before use. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) in a buffered solution.[10]

-

Replace the PBS or mounting medium with the freshly prepared STORM imaging buffer.

-

Mount the coverslip on the STORM microscope.

-

Illuminate the sample with the 488 nm laser at a high power to drive most of the this compound molecules into a dark state.

-

Use a low-power 405 nm laser to photo-activate a sparse subset of this compound molecules back to a fluorescent state.

-

Acquire a series of images (typically thousands to tens of thousands) where each frame captures the fluorescence from a small number of single molecules.

-

Process the acquired image stack using localization software to determine the precise coordinates of each detected molecule.

-

Reconstruct the final super-resolution image from the localized molecular positions.

Caption: Workflow for STORM imaging of this compound labeled bacteria.

High-Throughput Screening (HTS) for Antibiotics

This compound can be used in HTS assays to identify compounds that inhibit bacterial cell wall synthesis. This protocol outlines a basic microplate-based assay.

Materials:

-

Bacterial culture

-

This compound

-

Compound library

-

Multi-well plates (e.g., 96- or 384-well)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

In a multi-well plate, add the bacterial culture to each well.

-

Add the compounds from the library to the respective wells. Include positive (known antibiotic) and negative (vehicle) controls.

-

Incubate the plate under standard growth conditions for a predetermined time.

-

Add this compound to all wells to a final concentration of 1-5 µM.

-

Incubate for a short period (e.g., 30 minutes) to allow for this compound incorporation.

-

Measure the fluorescence intensity in each well using a plate reader (Ex: ~485 nm, Em: ~530 nm).

-

A decrease in fluorescence intensity compared to the negative control indicates potential inhibition of cell wall synthesis.

Data Analysis Workflow

Quantitative analysis of this compound fluorescence images is crucial for extracting meaningful biological information. Software such as ImageJ/Fiji with plugins like MicrobeJ can be used for this purpose.[11][12]

Workflow:

-

Image Acquisition: Acquire images using appropriate filter sets for this compound and phase-contrast or DIC for cell morphology.

-

Background Subtraction: Correct for uneven illumination and background fluorescence.

-

Cell Segmentation: Identify individual cells in the phase-contrast or DIC images. This can be done manually or using automated segmentation algorithms.

-

Fluorescence Quantification: Measure the fluorescence intensity of this compound within each segmented cell.

-

Data Analysis: Analyze the quantified fluorescence data to determine parameters such as mean fluorescence intensity per cell, localization of fluorescence (e.g., at the septum or poles), and changes in fluorescence over time or in response to treatment.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | - Inactive probe- Incorrect filter sets- Low probe concentration- Short incubation time- Bacteria not actively growing | - Check probe storage and handling- Verify microscope filter specifications- Increase probe concentration or incubation time- Use a healthy, log-phase culture |

| High background | - Incomplete washing- Probe precipitation- Autofluorescence | - Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the medium- Acquire an image of unlabeled cells to assess autofluorescence |

| Cell death/abnormal morphology | - High probe concentration- DMSO toxicity | - Perform a dose-response experiment to determine the optimal, non-toxic concentration- Ensure the final DMSO concentration is low (typically <0.5%) |

Conclusion

This compound is a versatile and valuable tool for studying bacterial cell wall biology. Its ability to be incorporated into the peptidoglycan of living bacteria provides a dynamic window into fundamental processes such as growth, division, and the effects of antibiotics. By understanding the technical details of its application and data analysis, researchers can effectively leverage this compound to advance our understanding of bacterial physiology and to accelerate the discovery of new antimicrobial agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]

- 6. This compound | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]

- 7. gitailab.scholar.princeton.edu [gitailab.scholar.princeton.edu]

- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. mvi-inc.com [mvi-inc.com]

- 11. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Documentation – MicrobeJ [microbej.com]

NADA-green: A Technical Guide to its Incorporation into Bacterial Peptidoglycan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan (PG), a complex polymer that provides structural integrity and shape to the bacterial cell. The dynamic nature of PG synthesis and remodeling is a critical area of study, offering valuable insights into bacterial growth, division, and pathogenesis. Fluorescent D-amino acids (FDAAs), such as NADA-green (7-nitrobenzofurazan-amino-D-alanine), have emerged as powerful tools for in situ, real-time visualization of PG biosynthesis in live bacteria.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of this compound incorporation into peptidoglycan, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

This compound is a fluorescent D-amino acid that can be incorporated into the bacterial cell wall during its synthesis, allowing for the visualization of active PG construction.[4] This probe is particularly valuable because it generally does not affect the growth rate of the bacteria being studied and can be used across a wide range of bacterial species.[1]

Mechanism of Incorporation

The incorporation of this compound into the peptidoglycan layer is not a random process but is mediated by the enzymatic machinery responsible for cell wall synthesis. The primary enzymes involved are L,D-transpeptidases (LDTs) and, to a lesser extent in some species, D,D-transpeptidases (DDTs) , which are also known as penicillin-binding proteins (PBPs).[1][5][6]

These enzymes recognize the D-amino acid structure of this compound and incorporate it into the peptide stem of the peptidoglycan precursor, Lipid II.[7][8] Specifically, L,D-transpeptidases catalyze the formation of a 3-3 cross-link between two adjacent peptide stems, often incorporating a D-amino acid at the third position.[9][10] In contrast, D,D-transpeptidases form the more common 4-3 cross-links.[9] In Gram-negative bacteria like Escherichia coli, L,D-transpeptidases are the primary mediators of this compound incorporation.[1][5] Studies have shown that in E. coli, LdtD is the main L,D-transpeptidase responsible for incorporating NADA at neutral pH during exponential growth.[5][11]

Mass spectrometry analyses have confirmed the precise location of FDAA incorporation. In E. coli and A. tumefaciens, FDAAs are exclusively incorporated at the 4th position of the muropeptide, while in B. subtilis, they are found at the 5th position.[1] This differential placement highlights the species-specific nature of the PG synthesis machinery.

Signaling and Incorporation Pathway

The following diagram illustrates the general pathway of this compound incorporation into the peptidoglycan of a Gram-negative bacterium.

Caption: General pathway of this compound incorporation into peptidoglycan.

Quantitative Data

The efficiency of this compound incorporation can vary between bacterial species and is influenced by experimental conditions. The following tables summarize key quantitative data from published studies.

| Bacterial Species | Percentage of FDAA Incorporation into Total Muropeptides | Reference |

| Escherichia coli | Varies | [1] |

| Agrobacterium tumefaciens | Varies | [1] |

| Bacillus subtilis | Varies | [1] |

| Fluorescent D-Amino Acid | Bacterial Species | Signal-to-Noise Ratio (SNR) | Reference |

| NADA | E. coli | 1.9 | [12] |

| NADA | B. subtilis | 1.55 | [12] |

| HADA | E. coli | 6.3 | [12] |

| HADA | B. subtilis | 2.69 | [12] |

| TDL | E. coli | 1.07 | [12] |

| TDL | B. subtilis | 2.91 | [12] |

Experimental Protocols

The following protocols are synthesized from established methods for labeling bacterial peptidoglycan with this compound.[2][5][13]

General this compound Labeling Protocol

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria.

Caption: Workflow for general this compound labeling of bacteria.

Materials:

-

Bacterial culture in appropriate growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

70% Ethanol (B145695) (ice-cold)

-

Microcentrifuge

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission λ ~450/555 nm)

Procedure:

-

Grow the bacterial culture to the desired optical density (e.g., mid-exponential phase).

-

Add this compound to the culture to a final concentration of 1-10 µM.[14] For some applications, concentrations up to 0.5 mM have been used.[5]

-

Incubate the culture under normal growth conditions for a period ranging from 30 seconds to several minutes.[2][5] The incubation time will depend on the bacterial growth rate and the desired labeling pattern (pulse labeling vs. uniform labeling).

-

To stop the incorporation, fix the cells by adding ice-cold 70% ethanol and incubating for 10 minutes.[5] Alternatively, incorporation can be stopped by washing away the excess dye.[2]

-

Pellet the cells by centrifugation (e.g., 5,000 rpm for 5 minutes).[5]

-

Wash the cell pellet three times with PBS to remove unincorporated this compound.[5]

-

Resuspend the final cell pellet in PBS for imaging.

-

Mount the cells on a microscope slide and visualize using a fluorescence microscope equipped with a suitable filter set for green fluorescence.

In Vitro HADA Incorporation Assay Coupled to PG Synthesis

This protocol is adapted from a study on LdtD activity and can be modified for this compound to assess in vitro incorporation.[5]

Caption: Workflow for an in vitro FDAA incorporation assay.

Reaction Mixture (50 µL final volume):

-

50 mM Tris-HCl, pH 7.0

-

175 mM NaCl

-

10 mM MgCl2

-

0.1% Triton X-100

-

200 µM HADA (or NADA)

-

Radioactively labeled Lipid II (~10,000 dpm)

-

15 µL of PG from BW25113Δ6LDT

-

1 µM PBP5

-

1 µM PBP1b-TP*

-

2 µM LpoB

-

2 µM LdtD

Procedure:

-

Combine all components of the reaction mixture.

-

Incubate the reaction at 37°C for 2 hours.

-

Stop the reaction by boiling the samples for 10 minutes.

-

Centrifuge the samples for 20 minutes to pellet any insoluble material.

-

Recover the supernatant and adjust the pH to 4 with 20% phosphoric acid.

-

Analyze the muropeptides by HPLC using an online radioactivity detector and monitoring absorbance at 205 nm.

Factors Influencing this compound Incorporation

Several factors can influence the efficiency and pattern of this compound labeling:

-

Bacterial Species: The specific enzymatic machinery for PG synthesis varies between species, leading to different incorporation efficiencies and patterns.[1]

-

Growth Phase: Actively growing and dividing cells will show more intense labeling at the sites of new cell wall synthesis.[5]

-

pH: The activity of certain L,D-transpeptidases is pH-dependent. For instance, in E. coli, LdtD is more active at pH 7.0, while LdtE and LdtF show greater activity at pH 5.0.[5][11]

-

Probe Concentration and Incubation Time: These parameters can be adjusted to achieve either pulse-labeling of active synthesis sites or uniform labeling of the entire cell wall.[2]

-

Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane can be a barrier to the uptake of some FDAAs.[12]

Conclusion

This compound is a versatile and powerful tool for studying peptidoglycan biosynthesis in a wide range of bacteria. Its incorporation is primarily mediated by L,D-transpeptidases, providing a direct readout of this important enzymatic activity. By understanding the mechanism of incorporation and carefully controlling experimental parameters, researchers can gain valuable insights into the spatial and temporal dynamics of bacterial cell wall synthesis. This knowledge is crucial for fundamental microbiology research and for the development of novel antimicrobial strategies that target this essential bacterial process.

References

- 1. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]

- 12. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | Fluorescent Probe | TargetMol [targetmol.com]

NADA-Green: A Technical Guide to its Fluorescence Properties and Applications in Bacterial Cell Wall Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) that serves as a powerful probe for visualizing bacterial cell wall synthesis in live bacteria.[1][2][3][4][5] By mimicking D-alanine, a key component of peptidoglycan, this compound is incorporated directly into the cell wall at sites of active synthesis, offering a dynamic view of bacterial growth and morphology.[1][2][3][5] Its utility in fluorescence microscopy and flow cytometry makes it a valuable tool for studying bacterial physiology, screening for antimicrobial compounds that target cell wall synthesis, and understanding mechanisms of antibiotic resistance.

Core Fluorescence and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 303.66 g/mol | [1][2][3] |

| Formula | C₉H₉N₅O₅·HCl | [1][3] |

| Purity | ≥95% (HPLC) | [2][3] |

| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |

| Storage | Store at -20°C, protected from light | [1][3][7] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | References |

| Excitation Maximum (λabs) | ~450 nm or ~490 nm | [1][2][3][7][8] |

| Emission Maximum (λem) | ~555 nm or ~520 nm | [1][2][3][7][8] |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | [1][3] |

| Emission Color | Green | [1][2][3] |

| Quantum Yield (Φ) | Data not available | |

| Photostability | Reported to have low photostability | [6] |

Note: Discrepancies in excitation and emission maxima are reported by different suppliers. It is recommended to determine the optimal settings empirically on your specific instrument.

Mechanism of Action: Incorporation into Peptidoglycan

This compound's mechanism of action relies on its structural similarity to D-alanine, allowing it to be recognized and utilized by the bacterial cell wall synthesis machinery. The incorporation is not a cytoplasmic process but occurs in the periplasm (in Gram-negative bacteria) or extracellularly (in Gram-positive bacteria).[9] Two main classes of enzymes are responsible for this process:

-

L,D-Transpeptidases (LDTs): These enzymes create 3-3 cross-links in the peptidoglycan and are key to incorporating this compound.[1][2][3][10]

-

D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs): These essential enzymes, responsible for the conventional 4-3 peptidoglycan cross-links, can also incorporate the fluorescent analog.[9][10]

The dye is covalently integrated into the peptidoglycan sacculus, providing a stable and specific label of newly synthesized material.[4][7] This allows for the visualization of growth patterns, such as peripheral and septal labeling, without significantly impacting the bacterial growth rate.[1][2][3][5]

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-100 mM.[1][2][3] For example, to make a 10 mM stock, add 330 µL of DMSO to 1 mg of this compound powder (MW: 303.66).

-

Mixing: Vortex thoroughly to ensure the dye is completely dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[1][3][7] The solution in DMSO should be stable for at least one month when stored properly.[7]

Protocol for Staining E. coli for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for different bacterial strains and growth conditions.

-

Bacterial Culture: Grow E. coli in a suitable liquid medium (e.g., LB broth) at 37°C with shaking to the desired growth phase (typically early to mid-logarithmic phase, OD₆₀₀ ≈ 0.2-0.5).

-

Labeling: Add this compound from the stock solution directly to the bacterial culture to a final concentration of 1-10 µM.[11] For short pulse-chase experiments, higher concentrations (e.g., 0.5 mM) for very short incubation times (e.g., 2 minutes) have been reported.[10][12]

-

Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to one or more generations, depending on the experimental goal.

-

Washing (Optional but Recommended): To reduce background fluorescence, pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).

-

Resuspension: Carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). Repeat the wash step two more times.

-

Slide Preparation: Place a small volume (e.g., 1-2 µL) of the stained and washed cell suspension onto a clean microscope slide.

-

Immobilization: Cover the droplet with a coverslip. To immobilize the cells for imaging, a thin pad of 1-1.5% agarose (B213101) in PBS can be placed on the slide before adding the cell suspension.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a FITC or GFP filter set). Image acquisition settings, particularly exposure time, should be minimized to reduce photobleaching due to the dye's low photostability.[6]

General Protocol for Flow Cytometry Analysis

-

Sample Preparation: Prepare and label bacterial cells with this compound as described in steps 1-3 of the microscopy protocol. A cell density of approximately 1 x 10⁶ to 1 x 10⁷ cells/mL is typically suitable.

-

Washing: Wash the cells at least twice with a suitable sheath fluid or buffer (e.g., filtered PBS) to remove unbound dye and reduce background noise. Centrifuge between washes.

-

Resuspension: Resuspend the final cell pellet in a precise volume of sheath fluid.

-

Data Acquisition: Analyze the sample on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation. Detect the emission signal in the green channel (e.g., ~520-555 nm, typically the FITC channel).

-

Gating and Analysis: Gate the bacterial population based on forward and side scatter properties to exclude debris. Analyze the fluorescence intensity of the gated population to quantify dye incorporation.[11]

References

- 1. Peptidoglycan LD-Transpeptidases | MDPI [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Fluorescent Probe | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

Unlocking Bacterial Growth: A Technical Guide to Peptidoglycan Synthesis with NADA-green

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from osmotic stress.[1] Composed primarily of peptidoglycan (PG), a vast polymer of glycan strands cross-linked by short peptides, its synthesis is a critical process for bacterial viability and a key target for many antibiotics.[1][2] Understanding the dynamics of PG synthesis is therefore paramount in the quest for novel antimicrobial agents. This technical guide provides an in-depth exploration of the use of NADA-green (NBD-amino-D-alanine), a fluorescent D-amino acid (FDAA), for the in-situ labeling and visualization of PG synthesis in live bacteria.[3][4][5]

This compound is a powerful tool that is efficiently incorporated into the PG of diverse bacterial species at the sites of active biosynthesis.[4][5] This incorporation allows for the specific and covalent probing of bacterial growth with minimal perturbation, offering a real-time window into the complex process of cell wall construction.[2][5] This guide will detail the underlying mechanisms, provide comprehensive experimental protocols, present quantitative data, and illustrate key pathways and workflows, equipping researchers with the knowledge to effectively utilize this compound in their studies.

Core Concepts: The Mechanism of this compound Incorporation

This compound is a synthetic molecule that mimics D-alanine, a natural component of the pentapeptide side chains of peptidoglycan precursors. The bacterial cell wall synthesis machinery, specifically transpeptidases (both D,D- and L,D-transpeptidases), recognizes this compound and incorporates it into the growing PG network.[6] This process occurs at the sites of active cell wall synthesis, which in many bacteria includes the septum during cell division and along the lateral walls during elongation.[3][5] The result is a fluorescently labeled cell wall that directly reports on the spatial and temporal dynamics of PG synthesis.[2]

dot

Caption: Peptidoglycan synthesis and this compound labeling pathway.

Quantitative Data Presentation

The following tables summarize key quantitative properties of this compound and its application in labeling different bacterial species.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 303.66 g/mol | |

| Formula | C₉H₉N₅O₅·HCl | |

| Excitation Maximum (λex) | ~450 nm | |

| Emission Maximum (λem) | ~555 nm | [3] |

| Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: this compound Labeling Parameters for Common Bacterial Species

| Bacterial Species | Gram Type | Typical Concentration | Labeling Time | Reference |

| Escherichia coli | Negative | 0.5 mM | 2 - 20 min | [6] |

| Bacillus subtilis | Positive | 500 µM | 20 min | [5] |

| Mycobacterium smegmatis | N/A | Not specified | Not specified | [7] |

| Streptomyces venezuelae | Positive | Not specified | 5 min (pulse) | [5] |

Table 3: Quantification of this compound Incorporation in E. coli Mutants

| E. coli Strain | Relevant Genotype | Mean NADA Fluorescence (Arbitrary Units) | Standard Deviation |

| BW25113ΔmrcB (control) | Lacks PBP1b | ~50 | ±10 |

| BW25113ΔmrcB + ldtD | Lacks PBP1b, expresses LdtD | ~50 | ±10 |

| BW25113ΔmrcB + mrcA | Lacks PBP1b, expresses PBP1a | ~60 | ±15 |

| BW25113ΔmrcB + mrcB | Lacks PBP1b, expresses PBP1b | ~120 | ±25 |

| BW25113ΔmrcB + pbpC | Lacks PBP1b, expresses PBP1c | ~55 | ±12 |

| BW25113ΔmrcB + ldtD + mrcA | Lacks PBP1b, expresses LdtD & PBP1a | ~100 | ±20 |

| BW25113ΔmrcB + ldtD + mrcB | Lacks PBP1b, expresses LdtD & PBP1b | ~250 | ±50 |

| BW25113ΔmrcB + ldtD + pbpC | Lacks PBP1b, expresses LdtD & PBP1c | ~80 | ±18 |

Data adapted from Hernandez et al., 2018.[6] The values are illustrative representations based on the published data.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Protocol 1: General Labeling of E. coli with this compound

This protocol is adapted from Hernandez et al., 2018.[6]

1. Materials:

- E. coli strain of interest

- Luria-Bertani (LB) or Antibiotic Broth (AB) medium

- This compound

- Dimethyl sulfoxide (B87167) (DMSO)

- 70% (vol/vol) ethanol (B145695), ice-cold

- Phosphate-buffered saline (PBS)

- Microscope slides and coverslips

- Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC channel)

2. Procedure:

- Bacterial Culture: Inoculate the E. coli strain into fresh LB or AB medium and grow overnight at 37°C with shaking. The next day, dilute the culture 1:500 in pre-warmed medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.25.

- This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

- Labeling:

- Collect an appropriate volume of the bacterial culture by centrifugation.

- Resuspend the cell pellet in 100 µL of pre-warmed medium.

- Add this compound to a final concentration of 0.5 mM.

- Incubate for 2 to 20 minutes at 37°C. The optimal labeling time may need to be determined empirically for different strains and experimental goals.

- Fixation: Add 700 µL of ice-cold 70% ethanol to the cell suspension and incubate for 10 minutes on ice. This step stops further label incorporation and fixes the cells.

- Washing:

- Centrifuge the fixed cells.

- Discard the supernatant and resuspend the cell pellet in PBS.

- Repeat the centrifugation and resuspension step twice to ensure removal of unincorporated this compound.

- Microscopy:

- Resuspend the final cell pellet in a small volume of PBS.

- Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

- Image the cells using a fluorescence microscope with settings appropriate for the green fluorescence of this compound.

dot

References

- 1. Sorting Out Antibiotics' Mechanisms of Action: a Double Fluorescent Protein Reporter for High-Throughput Screening of Ribosome and DNA Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of Fluorescent D-Amino Acids and Their Use [research.amanote.com]

- 4. This compound | Fluorescent Probe | TargetMol [targetmol.com]

- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NADA-green: A Fluorescent Probe for Peptidoglycan Biosynthesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NADA-green (NBD-amino-D-alanine), a fluorescent D-amino acid analog used for in situ labeling of peptidoglycan (PG) in live bacteria. This document details the core mechanism of action, experimental protocols, quantitative data analysis, and applications in drug development, offering researchers a thorough understanding of how to effectively utilize this powerful tool.

Introduction to this compound

This compound is a vital tool for studying bacterial cell wall biosynthesis, a fundamental process and a key target for many antibiotics. As a fluorescent derivative of D-alanine, this compound is incorporated into the peptidoglycan layer during its synthesis, allowing for the direct visualization of bacterial growth and cell wall remodeling.[1][2][3] Its minimal impact on bacterial growth rate makes it an ideal probe for studying these dynamic processes in real-time.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 303.66 g/mol | [3] |

| Formula | C9H9N5O5.HCl | [3] |

| Excitation Maximum (λex) | ~450 nm | [3] |

| Emission Maximum (λem) | ~555 nm | [3] |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Purity | ≥95% | [3] |

Core Mechanism of Peptidoglycan Labeling

This compound is incorporated into the bacterial peptidoglycan by the same enzymes that are responsible for the natural cross-linking of the cell wall.[1] The primary enzymes involved are transpeptidases, specifically DD-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and LD-transpeptidases.[1] These enzymes recognize the D-alanine moiety of this compound and incorporate it into the peptide side chains of the peptidoglycan structure. This process allows for the covalent labeling of newly synthesized peptidoglycan, providing a direct readout of cell wall synthesis activity.[2][4]

The following diagram illustrates the general workflow for a this compound labeling experiment.

General experimental workflow for this compound labeling.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in published research and can be adapted for various bacterial species.

-

Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

Grow E. coli cells in a suitable rich medium (e.g., Lysogeny Broth) at 37°C with shaking to an early to mid-exponential phase (OD600 ≈ 0.2-0.4).[1]

-

Add this compound to the culture to a final concentration of 0.5 mM.[1]

-

Incubate the culture under the same growth conditions for a short pulse, typically 2 to 20 minutes, depending on the desired labeling intensity and temporal resolution.[1]

-

To stop the labeling process, harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Fix the cells by resuspending the pellet in 70% ethanol (B145695) and incubating for 10 minutes at room temperature.[1]

-

Wash the fixed cells three times with Phosphate Buffered Saline (PBS) to remove unincorporated this compound.[1]

-

Resuspend the final cell pellet in PBS for imaging.

-

Mount a small volume of the labeled and washed bacterial suspension on a microscope slide with a coverslip. Agarose pads can be used for live-cell imaging.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~450 nm, emission ~555 nm).

Quantitative Data Analysis

The fluorescence intensity of this compound incorporation can be quantified to compare cell wall synthesis under different conditions or between different bacterial strains.

Table 2: Quantification of this compound Incorporation in E. coli Strains

| E. coli Strain | Condition | Mean Cellular Fluorescence (Arbitrary Units ± SD) | Reference |

| BW25113 (Wild-Type) | Untreated | 150 ± 25 | [1] |

| BW25113Δ6LDT | Lacking all LD-transpeptidases | 15 ± 5 | [1] |

| BW25113Δ6LDT | Expressing ldtD | 120 ± 20 | [1] |

Data are representative and compiled from findings in referenced literature. Actual values may vary based on experimental conditions.

Table 3: Percentage of NADA Incorporation into Muropeptides

| Bacterial Species | % of Total Muropeptides Labeled with NADA | Reference |

| Escherichia coli | 1.5% | [2] |

| Bacillus subtilis | 3.0% | [2] |

| Agrobacterium tumefaciens | 0.5% | [2] |

Visualization of the Labeling Pathway

The incorporation of this compound into the peptidoglycan occurs in the periplasmic space for Gram-negative bacteria. The following diagram illustrates the key steps of this process.

References

- 1. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

NADA-green as a Probe for Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-cysteine-based fluorescent probes, particularly NADA-green (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-alanine), have emerged as powerful tools for the real-time monitoring of bacterial growth and viability. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound. We delve into the underlying mechanism of this compound's incorporation into the bacterial peptidoglycan, present detailed methodologies for its application in various experimental settings, and offer quantitative data for comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams, providing a robust resource for researchers and drug development professionals seeking to leverage this technology.

Introduction

The study of bacterial growth and viability is fundamental to various fields, including microbiology, infectious disease research, and antibiotic development. Traditional methods for assessing bacterial viability, such as colony-forming unit (CFU) assays, can be time-consuming and may not be suitable for high-throughput applications. Fluorescent probes offer a rapid and sensitive alternative for real-time analysis of bacterial populations.

This compound is a fluorescent D-amino acid (FDAA) that is actively incorporated into the peptidoglycan layer of growing bacteria.[1] This incorporation is mediated by the same enzymes responsible for the synthesis of the cell wall, making this compound a specific marker for metabolically active, growing cells. Its fluorescence (excitation/emission λ ~450/555 nm) allows for the direct visualization and quantification of bacterial growth using techniques such as fluorescence microscopy and flow cytometry.[1]

This guide will provide an in-depth exploration of this compound as a bacterial growth probe, with a focus on its practical application in research and drug discovery.

Mechanism of Action: Incorporation into Peptidoglycan

The bacterial cell wall is a dynamic structure primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis and remodeling of peptidoglycan are essential for bacterial growth, division, and maintenance of cell shape.

This compound, as a D-alanine analog, is recognized and incorporated into the pentapeptide side chains of the peptidoglycan precursor, Lipid II. This process is primarily catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). There are two main types of transpeptidases involved in this process: D,D-transpeptidases and L,D-transpeptidases.

-

D,D-Transpeptidases: These enzymes catalyze the formation of cross-links between the fourth D-alanine of one peptide chain and the third amino acid (often meso-diaminopimelic acid or L-lysine) of an adjacent chain.

-

L,D-Transpeptidases: These enzymes form cross-links between the third amino acid of two adjacent peptide chains.

The incorporation of this compound into the peptidoglycan is a hallmark of active cell wall synthesis and, therefore, a reliable indicator of bacterial growth.

Figure 1: Peptidoglycan synthesis and this compound incorporation pathway.

Quantitative Data Presentation

The efficiency of this compound labeling can vary between different bacterial species, primarily due to differences in cell wall structure and the activity of transpeptidases. The following tables summarize key quantitative data related to this compound.

Table 1: Optical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~450 nm | [1] |

| Emission Maximum (λem) | ~555 nm | [1] |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield | Not widely reported | |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: Comparison of Signal-to-Noise Ratio (SNR) of Fluorescent D-Amino Acids

| Probe | SNR in E. coli | SNR in B. subtilis | Reference |

| HADA (blue) | 6.3 | 2.69 | [2] |

| This compound | 1.9 | 1.55 | [2] |

| TDL (red) | 1.07 | 2.91 | [2] |

| SNR was measured under specific experimental and imaging conditions as described in the reference. Higher values indicate better signal quality. |

Table 3: General Comparison of this compound with Other Viability Probes

| Feature | This compound | SYTO9 / Propidium Iodide (PI) |

| Mechanism | Incorporation into peptidoglycan of growing cells | Stains nucleic acids based on membrane integrity |

| Indicates | Metabolic activity and cell wall synthesis | Membrane integrity (Live/Dead) |

| Gram-positive Labeling | Generally effective | Effective |

| Gram-negative Labeling | Can be less efficient due to the outer membrane | Effective |

| Fixable | Yes (e.g., with ethanol) | No (PI signal is lost) |

| Application | Monitoring growth, antibiotic mechanism of action | General viability assessment |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

General Bacterial Growth Monitoring by Fluorescence Microscopy

This protocol describes the basic procedure for labeling bacteria with this compound for visualization of growth patterns.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate bacterial growth medium (e.g., LB, TSB)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (for fixation)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Grow bacteria to the mid-logarithmic phase (e.g., OD600 of 0.2-0.5).

-

Add this compound to the bacterial culture to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically for each bacterial species and experimental condition.

-

Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a period ranging from a few minutes to one generation time. Shorter incubation times will label the most active sites of peptidoglycan synthesis.

-

(Optional) To stop further incorporation of the probe, fix the cells by adding an equal volume of cold 70% ethanol and incubate for 10 minutes.[3]

-

Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells twice with PBS to remove unincorporated this compound.

-

Resuspend the cell pellet in a small volume of PBS.

-

Mount a small volume of the cell suspension on a microscope slide with a coverslip.

-

Image the cells using a fluorescence microscope.

Figure 2: Experimental workflow for bacterial labeling with this compound.

Antibiotic Susceptibility and Mechanism of Action Studies

This compound can be used to assess the effect of antibiotics that target cell wall synthesis. A decrease in this compound fluorescence indicates inhibition of peptidoglycan synthesis.

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Divide the culture into experimental and control groups.

-

To the experimental group, add the antibiotic at the desired concentration. To the control group, add the vehicle (e.g., water or DMSO).

-

Incubate for a predetermined time.

-

Add this compound to both cultures and incubate as described in Protocol 4.1.

-

Process and image the cells as described in Protocol 4.1.

-

Quantify the fluorescence intensity of the cells in both groups to determine the effect of the antibiotic on peptidoglycan synthesis.

Bacterial Viability Assessment by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of this compound labeled bacteria.

Procedure:

-

Label bacteria with this compound as described in Protocol 4.1.

-

After washing, resuspend the cells in an appropriate sheath fluid (e.g., filtered PBS).

-

Analyze the cell suspension using a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).

-

Gate on the bacterial population based on forward and side scatter properties.

-

Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity.

Applications in Drug Development

This compound is a valuable tool for drug development, particularly in the discovery and characterization of new antibiotics.

High-Throughput Screening (HTS)

Fluorescence-based assays are amenable to HTS. A typical HTS workflow for discovering inhibitors of peptidoglycan synthesis would involve:

-

Dispensing a library of small molecules into a multi-well plate.

-

Adding a bacterial culture to each well.

-

Incubating for a period to allow for bacterial growth and compound interaction.

-

Adding this compound to all wells.

-

Incubating to allow for probe incorporation.

-

Measuring the fluorescence in each well using a plate reader.

-

Wells with significantly reduced fluorescence indicate the presence of a potential inhibitor of cell wall synthesis.

Figure 3: Logical relationship for using this compound in drug discovery.

Mechanism of Action Studies

As demonstrated in Protocol 4.2, this compound can be used to confirm if a novel antibiotic's mechanism of action involves the inhibition of peptidoglycan synthesis. This provides crucial information for the further development of the drug candidate.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of bacterial growth and viability. Its specific incorporation into the sites of active peptidoglycan synthesis provides a direct readout of bacterial metabolic activity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals. The ability to visualize and quantify bacterial growth in real-time, coupled with its applicability in high-throughput screening, positions this compound as an indispensable tool in the fight against bacterial infections.

References

- 1. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Bacterial Morphology: A Technical Guide to NADA-Green Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of NADA-green (Nitrobenzofurazan-amino-D-alanine), a fluorescent D-amino acid, for visualizing and quantifying bacterial morphology and cell wall biosynthesis. This powerful tool offers a minimally invasive method for real-time imaging of peptidoglycan synthesis in live bacteria, providing critical insights for microbiology research and antibiotic development.

Introduction to this compound

This compound is a fluorescent probe that is actively incorporated into the bacterial cell wall during peptidoglycan (PG) synthesis.[1] As a D-amino acid analog, it is recognized by the enzymes responsible for cross-linking the peptide side chains of the PG sacculus, primarily DD-transpeptidases and LD-transpeptidases.[2][3] This metabolic labeling results in strong, covalent fluorescent tagging of newly synthesized PG, allowing for the precise visualization of growth patterns, cell division, and morphological changes. This compound exhibits bright green fluorescence with an excitation maximum around 450 nm and an emission maximum around 555 nm, making it suitable for standard fluorescence microscopy techniques.[1][4]

Mechanism of Incorporation and Signaling

The incorporation of this compound into the peptidoglycan is a multi-step process integrated into the natural cell wall biosynthesis pathway. The following diagram illustrates the key steps involved.

Caption: Peptidoglycan synthesis and this compound incorporation pathway.

Quantitative Data Presentation

The choice of a fluorescent D-amino acid (FDAA) can significantly impact the quality of labeling and the signal-to-noise ratio (SNR). The following table summarizes a comparison of this compound with another common FDAA, HADA (HCC-amino-D-alanine), in different bacterial species.

| Probe | Bacterial Species | Concentration | Labeling Time | Signal-to-Noise Ratio (SNR) | Reference |

| This compound | Escherichia coli | 500 µM | Several generations | 1.9 | [5][6] |

| This compound | Bacillus subtilis | 500 µM | 20 min | 1.55 | [5][6] |

| HADA | Escherichia coli | 500 µM | Several generations | 6.3 | [5][6] |

| HADA | Bacillus subtilis | 500 µM | 20 min | 2.69 | [5][6] |

Note: Higher SNR values indicate better labeling quality with a stronger signal relative to the background. In some bacteria, achieving a similar signal-to-noise ratio with this compound may require a higher probe concentration compared to HADA.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide protocols for key experiments using this compound.

General Bacterial Labeling Protocol

This protocol outlines the basic steps for labeling live bacteria with this compound.

Caption: General workflow for bacterial labeling with this compound.

Methodology:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid culture medium.

-

Probe Addition: Add this compound to the bacterial culture to a final concentration of 0.5-1 mM.[6] The optimal concentration may vary depending on the bacterial species and experimental goals.

-

Incubation: Incubate the culture under normal growth conditions for a desired period. For pulse-labeling, this can be as short as 30 seconds for rapidly growing species like E. coli.[5] For continuous labeling, incubation can last for several generations.

-

Washing: Pellet the bacterial cells by centrifugation and wash them two to three times with phosphate-buffered saline (PBS) or fresh growth medium to remove unincorporated probe.

-

Fixation (Optional): For fixed-cell imaging, resuspend the cells in a suitable fixative, such as 4% paraformaldehyde in PBS, and incubate for 20-30 minutes at room temperature.

-

Imaging: Resuspend the cells in PBS or an appropriate imaging buffer and mount them on a microscope slide for observation using a fluorescence microscope equipped with a suitable filter set for green fluorescence.

Pulse-Chase Labeling for Studying Cell Wall Dynamics

This technique allows for the visualization of new cell wall synthesis over time.

References

- 1. rndsystems.com [rndsystems.com]

- 2. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: NADA-Green Labeling of E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent D-amino acids (FDAAs) are powerful tools for probing bacterial cell wall synthesis in living bacteria.[1][2] These molecules are incorporated into peptidoglycan at sites of active biosynthesis, allowing for the specific, covalent labeling of bacterial growth with minimal perturbation.[1][3] NADA-green (NBD-amino-D-alanine) is a green fluorescent D-amino acid probe that is efficiently integrated into the peptidoglycan of a diverse range of bacterial species, including Escherichia coli.[4][5][6] This technique enables real-time tracking of cell wall synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antibiotics.[4][7][8] In E. coli, the incorporation of NADA is primarily mediated by LD-transpeptidases (LD-TPases).[7][8]

These application notes provide a detailed protocol for the fluorescent labeling of E. coli using this compound for subsequent visualization by fluorescence microscopy.

Quantitative Data Summary

For successful labeling, the concentration of this compound, incubation time, and imaging settings are critical parameters. The following table summarizes the key quantitative data for this compound labeling of E. coli.

| Parameter | Value | Source(s) |

| This compound Stock Solution | 100 mM in DMSO | |

| Working Concentration | 1-10 µM or 0.5 mM | [4][7] |

| Excitation Wavelength (λex) | ~450-490 nm | [4][5] |

| Emission Wavelength (λem) | ~520-555 nm | [4][5] |

| Labeling Time | 30 seconds to 20 minutes | [1][7][9] |

| Fixation (Optional) | 70% Ethanol (B145695) for 10 minutes | [7] |

Experimental Protocols

Materials and Reagents

-

E. coli strain (e.g., BW25113)

-

Luria-Bertani (LB) or other suitable growth medium

-

This compound probe

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (for fixation, optional)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Protocol 1: this compound Labeling of E. coli for Fluorescence Microscopy

This protocol details the steps for labeling exponentially growing E. coli with this compound.

1. Preparation of this compound Stock Solution:

- Prepare a 100 mM stock solution of this compound by dissolving the required amount in high-quality, anhydrous DMSO.

- Vortex thoroughly to ensure complete dissolution.

- Store the stock solution at -20°C, protected from light.[3]

2. Bacterial Culture Preparation:

- Inoculate a single colony of E. coli into 5 mL of LB medium.

- Incubate overnight at 37°C with shaking.

- The following day, dilute the overnight culture 1:500 into fresh, pre-warmed LB medium.

- Grow the culture at 37°C with shaking until it reaches the exponential growth phase (OD600 ≈ 0.2-0.5).[7]

3. This compound Labeling:

- From the exponentially growing culture, take a 1 mL aliquot of cells.

- Add this compound to a final concentration of 0.5 mM (a 1:200 dilution of a 100 mM stock). Note: The optimal concentration may need to be determined empirically, with a range of 1-10 µM also being effective in some applications.[4][7]

- Incubate the cells with the this compound probe for 2 to 20 minutes at 37°C.[7] Shorter incubation times (e.g., 30 seconds) can be used to label sites of very active peptidoglycan synthesis.[1][9]

4. Cell Washing and Fixation (Optional):

- To stop the labeling reaction and remove unincorporated probe, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

- Resuspend the cell pellet in 1 mL of PBS.

- Repeat the centrifugation and resuspension steps two more times.

- For fixation, resuspend the final cell pellet in 1 mL of 70% ethanol and incubate for 10 minutes at room temperature.[7] Fixation can help to preserve cell morphology and prevent potential cell stress from washing steps.[7]

- After fixation, pellet the cells and resuspend in PBS.

5. Microscopy:

- Place a small volume (e.g., 2-5 µL) of the labeled cell suspension onto a clean microscope slide and cover with a coverslip.

- Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a standard FITC or GFP filter set).

- Acquire both phase-contrast or DIC and fluorescence images.

Visualizations

Signaling Pathway of this compound Incorporation

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Fluorescent Probe | TargetMol [targetmol.com]

- 5. tocris.com [tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]

- 9. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

NADA-Green Staining of Bacillus subtilis for Peptidoglycan Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing bacterial cell wall synthesis is crucial for understanding bacterial growth, morphogenesis, and the mechanisms of action of antibiotics. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ labeling of peptidoglycan (PG) synthesis. NADA-green (4-Nitro-2,1,3-benzoxadiazole-amino-D-alanine) is a green fluorescent D-amino acid analog that is incorporated into the peptidoglycan of actively growing bacteria, including the Gram-positive model organism Bacillus subtilis. This incorporation is mediated by D,D-transpeptidases, which are key enzymes in the final stages of peptidoglycan cross-linking. These application notes provide a detailed, step-by-step guide for utilizing this compound to label the sites of active peptidoglycan synthesis in Bacillus subtilis.

Data Presentation

The following table summarizes quantitative data for this compound staining in Bacillus subtilis based on published literature. This data can be used as a starting point for experimental design and optimization.

| Parameter | Value | Species | Notes | Reference |

| Concentration | 500 µM | Bacillus subtilis | This concentration has been shown to provide a detectable signal. | [1] |

| Incubation Time | 20 minutes | Bacillus subtilis | A 20-minute pulse labeling is sufficient to visualize active PG synthesis. | [1] |

| Signal-to-Noise Ratio (SNR) | 1.55 | Bacillus subtilis | SNR was determined under specific experimental and imaging conditions. | [1] |

Experimental Protocols

This protocol outlines the necessary steps for labeling Bacillus subtilis with this compound for fluorescence microscopy analysis.

Materials and Reagents:

-

Bacillus subtilis culture (e.g., strain PY79 or 168)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound (stock solution in DMSO, typically 10-50 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission λ ~450/555 nm)[2]

Protocol:

-

Culture Preparation:

-

Inoculate Bacillus subtilis into fresh LB broth from an overnight culture or a single colony.

-

Incubate the culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-exponential growth phase (OD600 of approximately 0.4-0.6).

-

-

This compound Labeling:

-

To 1 mL of the bacterial culture, add this compound from the stock solution to a final concentration of 500 µM.

-

Incubate the culture with the this compound for 20 minutes at 37°C with shaking. This "pulse" labeling will specifically mark the sites of active peptidoglycan synthesis during this period.

-

-

Washing:

-

Pellet the labeled cells by centrifugation at 5,000 x g for 2 minutes.

-

Carefully remove the supernatant containing the excess, unincorporated this compound.

-

Resuspend the cell pellet in 1 mL of fresh, pre-warmed LB medium or PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure thorough removal of background fluorescence.

-

-

Fixation (Optional but Recommended):

-

After the final wash, resuspend the cell pellet in 1 mL of fixative solution.

-

For paraformaldehyde fixation, incubate at room temperature for 20-30 minutes.

-

For methanol (B129727) fixation, incubate at -20°C for 20 minutes.

-

Pellet the fixed cells by centrifugation and wash once with PBS to remove the fixative.

-

-

Microscopy:

-

Resuspend the final cell pellet in a small volume of PBS (e.g., 20-50 µL).

-

Place a small drop (e.g., 2-5 µL) of the cell suspension onto a clean microscope slide and cover with a coverslip. Agarose pads can be used to immobilize the cells for live-cell imaging.

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a FITC or GFP filter set).

-

Actively growing and dividing cells will exhibit fluorescence at the septum and along the lateral walls, indicating the sites of new peptidoglycan insertion.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological pathway involved in this compound staining of Bacillus subtilis.

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrative approach for imaging and quantitative analysis of gut microbiota growth <i>in vivo</i> using fluorescent D-amino acid labeling and fluorescence <i>in situ</i> hybridization [biophysics-reports.org]

Application Notes and Protocols for Pulse-Chase Labeling of Bacteria with NADA-Green

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase labeling is a powerful technique used to track the dynamics of cellular processes over time.[1][2] In bacteriology, this method, when combined with fluorescent D-amino acids (FDAAs) like NADA-green, provides an invaluable tool for visualizing bacterial cell wall synthesis and growth in living cells.[3][4][5] this compound (Nitrobenzofurazan-amino-D-alanine) is a fluorescent probe that is actively incorporated into the peptidoglycan (PG) layer of diverse bacterial species.[6][7][8] This incorporation is mediated by the enzymes responsible for PG biosynthesis, specifically DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases.[4][9][10] By introducing this compound for a short period (the "pulse") and then removing it or replacing it with an unlabeled analogue (the "chase"), researchers can follow the fate of newly synthesized peptidoglycan, offering insights into bacterial growth patterns, cell division, and the effects of antimicrobial agents.[11][12][13]

These application notes provide detailed protocols for using this compound in pulse-chase experiments to study bacterial cell wall dynamics.

Principle of this compound Labeling

This compound is a D-amino acid analogue that mimics native D-amino acids used in the construction of the bacterial cell wall.[8] During active growth, bacteria continuously synthesize and remodel their peptidoglycan layer. The terminal D-alanine residues of the pentapeptide precursors are recognized by transpeptidases, which cross-link adjacent glycan strands. Due to the promiscuity of these enzymes, this compound is incorporated into the peptide side chains of the peptidoglycan, effectively tagging sites of new cell wall synthesis with a green fluorescent signal.[4][10] This process occurs in situ in live bacteria with minimal impact on their growth rate.[7]

Applications

-

Visualization of Bacterial Growth: Track the spatial and temporal patterns of cell wall synthesis in various bacterial species.[5][11]

-

Antibiotic Mechanism of Action Studies: Assess the impact of antibiotics that target cell wall biosynthesis by observing changes in this compound incorporation.[6][12]

-

High-Resolution Microscopy: Suitable for use with fluorescence microscopy, including confocal and super-resolution techniques, to study bacterial morphology and cell division.[3][11]

-

Multi-labeling Experiments: Can be used in conjunction with other colored FDAAs to perform sequential labeling and visualize different stages of cell wall growth.[11][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for pulse-chase labeling experiments with this compound and other FDAAs, compiled from various studies.

| Parameter | Value | Bacterial Species Example | Notes |

| This compound Concentration | 1-10 µM | General use | Optimal concentration may vary by species and experimental conditions.[6] |

| 0.5 mM (500 µM) | Escherichia coli | Used for short labeling pulses.[9] | |

| 250 µM - 1 mM | General use | Higher concentrations may be needed, followed by washing to remove background.[5] | |

| Pulse Duration | 30 seconds | Escherichia coli | For rapidly growing species, short pulses can label active growth zones.[14][15] |

| 2 minutes | Agrobacterium tumefaciens, Staphylococcus aureus, Streptomyces venezuelae | Represents ~2-8% of the doubling time for these organisms.[14] | |

| 20 minutes | Escherichia coli | Longer pulse for sufficient labeling in specific experimental setups.[9] | |

| Excitation Wavelength (λex) | ~450 nm | N/A | [7][8] |

| Emission Wavelength (λem) | ~555 nm | N/A | [7][8] |

| Solubility | Soluble to 100 mM in DMSO | N/A | [7] |

Experimental Protocols

Materials

-

This compound probe

-

Bacterial culture in appropriate growth medium

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS) or appropriate buffer for washing

-

Fixative solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol 1: General Labeling of Bacterial Cell Wall Synthesis

This protocol is for visualizing the sites of active peptidoglycan synthesis.

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.[8]

-

Culture Bacteria: Grow the bacterial species of interest in a suitable liquid medium to the desired growth phase (typically exponential phase).

-

Labeling (Pulse): Add the this compound stock solution to the bacterial culture to a final concentration of 1-10 µM.[6] Incubate the culture under normal growth conditions for a duration equivalent to a fraction of the cell's doubling time (e.g., 5-15 minutes).

-

Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 2 minutes).

-

Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to wash away unincorporated this compound. Repeat the wash step 2-3 times.

-

Fixation (Optional): Resuspend the final cell pellet in a fixative solution, such as 70% ethanol, and incubate for 10 minutes.[9][15] This step terminates further labeling and preserves cell morphology.

-

Microscopy: Resuspend the fixed or washed live cells in a small volume of PBS. Mount a small aliquot onto a microscope slide with a coverslip.

-

Imaging: Visualize the labeled bacteria using a fluorescence microscope with filters appropriate for green fluorescence (λex ~450 nm, λem ~555 nm).[7]

Protocol 2: Pulse-Chase Experiment to Track Cell Wall Dynamics

This protocol allows for the visualization of new cell wall growth relative to previously synthesized peptidoglycan.

-

Pulse Step: Label an exponentially growing bacterial culture with this compound as described in Protocol 1, steps 1-3.

-

Washing: After the pulse, quickly wash the cells 2-3 times with fresh, pre-warmed growth medium to remove all extracellular this compound.

-

Chase Step: Resuspend the labeled cells in fresh medium containing no label (or a different colored FDAA for multi-color pulse-chase).

-

Incubation: Incubate the culture under normal growth conditions for the desired "chase" period (e.g., one or more generation times).

-

Sample Collection: At various time points during the chase, collect aliquots of the culture.

-